molecular formula C12H7Br3O2 B13853942 2,2-Dihydroxy-3,5,5-bromobiphenyl

2,2-Dihydroxy-3,5,5-bromobiphenyl

Cat. No.: B13853942
M. Wt: 422.89 g/mol
InChI Key: IBWSXJZCYGXCKT-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89. This compound is known for its utility as a building block and reactant in various chemical processes.

Preparation Methods

The synthesis of 2,2-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of 2,2’-dihydroxybiphenyl. One method includes partially brominating 2,2’-dihydroxybiphenyl under controlled conditions . The reaction conditions often involve the use of bromine as a reagent and an appropriate solvent to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and controlled synthesis of the compound.

Chemical Reactions Analysis

2,2-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation in acid solution can convert it into quinone derivatives . Common reagents used in these reactions include lead tetra-acetate for oxidation and other specific catalysts depending on the desired reaction . The major products formed from these reactions can include quinones and other oxidized derivatives .

Scientific Research Applications

2,2-Dihydroxy-3,5,5-bromobiphenyl is utilized in scientific research for its role as a building block in the synthesis of more complex molecules. It finds applications in chemistry for the development of new compounds and materials. In biology and medicine, it can be used in the study of biochemical pathways and the development of pharmaceuticals. Industrially, it serves as a reactant in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with specific molecular targets and pathways. For example, the compound can undergo dehydration under the action of bromine, leading to the formation of dibenzofuran derivatives . This process involves the formation of a complex with bromine, which acts as an electrophilic catalyst, facilitating the dehydration and subsequent formation of the desired product .

Comparison with Similar Compounds

2,2-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as 2,2’-dihydroxybiphenyl and its brominated derivatives . The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity. Similar compounds include 2,2’-dihydroxy-3,3’,5,5’-tetrabromobiphenyl and other brominated biphenyl derivatives .

Properties

Molecular Formula

C12H7Br3O2

Molecular Weight

422.89 g/mol

IUPAC Name

2,4-dibromo-6-(2-bromo-5-hydroxyphenyl)phenol

InChI

InChI=1S/C12H7Br3O2/c13-6-3-9(12(17)11(15)4-6)8-5-7(16)1-2-10(8)14/h1-5,16-17H

InChI Key

IBWSXJZCYGXCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C(=CC(=C2)Br)Br)O)Br

Origin of Product

United States

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